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Compound of Interest

Compound Name: Art-IN-1

Cat. No.: B12406538 Get Quote

Preamble: This technical guide was generated in response to a request for information on the

in vitro activity of "Art-IN-1." An extensive search of publicly available scientific literature did not

yield any information on a compound with this specific designation. Therefore, to fulfill the

user's request for a detailed technical document, this guide has been prepared on a well-

characterized compound, Meta-iodobenzylguanidine (MIBG). The content focuses on the in

vitro cellular activity of MIBG, specifically its uptake mechanism and inhibition, for which there

is a substantial body of public data. This guide is intended for researchers, scientists, and drug

development professionals.

Meta-iodobenzylguanidine (MIBG) is a structural analog of the neurotransmitter

norepinephrine.[1] Its primary mechanism of action in a cellular context is not enzymatic

inhibition but rather transport into cells via the norepinephrine transporter (NET), which is highly

expressed in neuroendocrine tumors.[1][2][3] MIBG is also recognized by other transporters,

including human organic cation transporters (hOCTs) and multidrug and toxin extrusion

proteins (hMATEs).[1] Due to this selective uptake into specific cell types, radiolabeled MIBG is

utilized as a radiopharmaceutical for the diagnosis and targeted radiotherapy of

neuroendocrine cancers such as neuroblastoma and pheochromocytoma.[1][2] The in vitro

characterization of MIBG's cellular transport and its inhibition by various pharmacological

agents are crucial for understanding its clinical efficacy and potential drug interactions.
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The following tables summarize the key quantitative data related to the in vitro cellular transport

and inhibition of MIBG.

Table 1: Kinetic Parameters of MIBG Transport by Human Cation Transporters

Transporter
Apparent Affinity
(Km) (µM)

Cell System Reference

hOCT1 19.5 ± 6.9
Transporter-

expressing cell lines
[1]

hOCT2 17.2 ± 2.8
Transporter-

expressing cell lines
[1]

hOCT3 14.5 ± 7.1
Transporter-

expressing cell lines
[1]

hMATE1 17.7 ± 10.9
Transporter-

expressing cell lines
[1]

hMATE2-K 12.6 ± 5.6
Transporter-

expressing cell lines
[1]

Data presented as mean ± standard error.

Table 2: Inhibition of MIBG Uptake in Neuroblastoma Cells

Inhibitor IC50 (µM) Cell Line Reference

Labetalol 0.65 SK-N-SH [4]

Experimental Protocols
In Vitro MIBG Uptake Assay in Transporter-Expressing
Cell Lines
This protocol describes a method for quantifying the uptake of MIBG in a cell line engineered to

express a specific transporter (e.g., hOCT1, hOCT2, hOCT3).
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a. Cell Culture and Seeding:

HEK-293 cells stably transfected with the human transporter of interest (e.g., hOCT1) and

vector-control cells are cultured in appropriate media.

Cells are seeded onto 96-well plates and grown to >90% confluency.[1]

b. Uptake Assay:

On the day of the experiment, cells are washed with warm Hank's Balanced Salt Solution

(HBSS) buffer.[1]

The uptake is initiated by adding HBSS buffer containing a known concentration of non-

radiolabeled MIBG (e.g., 1 µM).[1]

For inhibition studies, the buffer will also contain the inhibitor at various concentrations.

The cells are incubated for a specified period (e.g., 2 minutes) at 37°C.[1]

c. Sample Collection and Analysis:

The uptake is terminated by aspirating the MIBG-containing buffer and washing the cells

three times with ice-cold HBSS.[1]

Cells are lysed by adding 200 µl of 10% acetonitrile containing an internal standard (e.g., 50

nM glyburide).[1]

The cell lysates are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) to quantify the intracellular concentration of MIBG.[1]

Total protein content in each well is determined using a BCA assay for normalization.

d. Data Analysis:

Transporter-specific uptake is calculated by subtracting the MIBG uptake in vector-control

cells from the uptake in transporter-expressing cells.[1]
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For kinetic analysis, uptake rates at various MIBG concentrations are fitted to the Michaelis-

Menten equation to determine Km and Vmax.

For inhibition studies, IC50 values are determined by plotting the percentage of inhibition

against the logarithm of the inhibitor concentration.

Radiolabeled MIBG Uptake Assay in Neuroblastoma
Cells
This protocol outlines a method for measuring the uptake of radiolabeled MIBG in a

neuroblastoma cell line (e.g., SK-N-SH).

a. Cell Culture and Seeding:

SK-N-SH human neuroblastoma cells are cultured in standard cell culture medium.

Cells are seeded in multi-well plates and allowed to adhere and grow to a desired

confluency.

b. Uptake Assay:

Cells are pre-incubated for 15 minutes with varying concentrations of the test inhibitor (e.g.,

adrenergic receptor ligands).[4]

[125I]MIBG is added to a final concentration of 0.1 µM.[4]

The incubation is continued for 2 hours at 37°C.[4]

c. Sample Collection and Analysis:

The incubation is terminated by washing the cells with ice-cold buffer to remove extracellular

[125I]MIBG.

The cells are lysed, and the cell-associated radioactivity is measured using a gamma

counter.[4]

d. Data Analysis:
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Specific uptake is determined by subtracting non-specific uptake (measured in the presence

of a high concentration of a known inhibitor or at 4°C) from the total uptake.

The effect of the inhibitor is expressed as a percentage of the control (no inhibitor) uptake.

IC50 values are calculated from the dose-response curves.
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Caption: Cellular uptake pathway of MIBG.
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Caption: Workflow for an in vitro MIBG uptake inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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